molecular formula C8H15NO2 B12340175 2-Butenoic acid, 3-amino-, 1,1-dimethylethyl ester

2-Butenoic acid, 3-amino-, 1,1-dimethylethyl ester

Cat. No.: B12340175
M. Wt: 157.21 g/mol
InChI Key: FDCJOQNCHBIAOV-AATRIKPKSA-N
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Description

2-Butenoic acid, 3-amino-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C8H15NO2 It is a derivative of butenoic acid, featuring an amino group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-amino-, 1,1-dimethylethyl ester typically involves the esterification of 3-amino-2-butenoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-amino-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Butenoic acid, 3-amino-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-amino-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active acid form, which can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid, 3-amino-, ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

    2-Butenoic acid, 3-methyl-, 1,1-dimethylethyl ester: Similar structure but with a methyl group instead of an amino group.

Uniqueness

2-Butenoic acid, 3-amino-, 1,1-dimethylethyl ester is unique due to the presence of both an amino group and a tert-butyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

tert-butyl (E)-3-aminobut-2-enoate

InChI

InChI=1S/C8H15NO2/c1-6(9)5-7(10)11-8(2,3)4/h5H,9H2,1-4H3/b6-5+

InChI Key

FDCJOQNCHBIAOV-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\C(=O)OC(C)(C)C)/N

Canonical SMILES

CC(=CC(=O)OC(C)(C)C)N

Origin of Product

United States

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